Perfluorodecane

Description

Properties

IUPAC Name |

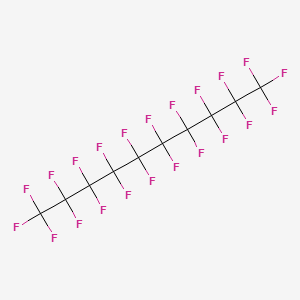

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F22/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHQIXJDBIHMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F22 | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872298 | |

| Record name | Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [CHEMINFO] | |

| Record name | Perfluoro compounds, C5-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro compounds, C5-18 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Boil only slightly higher than noble gases of similar molecular weight. /Fluorine compounds, organic (aliphatic)/ | |

| Record name | PERFLUORO COMPOUNDS, C5-18 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Poor solvents for all materials except for those with low cohesive energies, such as gases and other PFCs. ... practically insoluble in water and only slightly soluble in hydrocarbons. /Fluorine compounds, organic (aliphatic)/ | |

| Record name | PERFLUORO COMPOUNDS, C5-18 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

307-45-9, 86508-42-1 | |

| Record name | Perfluorodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro compounds, C5-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro compounds, C5-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JRN70Y38I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERFLUORO COMPOUNDS, C5-18 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Perfluorodecane chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of Perfluorodecane (B1679600)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C10F22) is a fully fluorinated alkane, a member of the perfluorocarbon (PFC) family. These compounds are characterized by the replacement of all hydrogen atoms with fluorine atoms, which imparts unique and valuable physicochemical properties. Their chemical inertness, high density, low surface tension, and high gas solubility make them of significant interest in various advanced applications, including as oxygen carriers, in drug delivery systems, and for medical use in ophthalmology. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Chemical and Physical Properties

The distinct properties of this compound arise from the strong carbon-fluorine bonds and the shielding of the carbon backbone by the fluorine atoms.[1] This leads to weak intermolecular forces, resulting in low surface tension and viscosity, while the high molecular weight contributes to a high density.

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

Table 1: General and Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | Docosafluorodecane | [2] |

| CAS Number | 307-45-9 | [3] |

| Molecular Formula | C10F22 | [2] |

| Molecular Weight | 538.07 g/mol | [2] |

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 36 °C | - | [3] |

| Boiling Point | 144 °C | - | [3] |

| Density | 1.77 g/cm³ | - | [3] |

| Flash Point | 55 °C | - | [3] |

| Refractive Index | 1.271 | - | [3] |

| Surface Tension | 15.7 mN/m | 20 °C | [4] |

| Solubility in DMSO | Soluble | - | [5] |

Table 3: Vapor Pressure of Perfluorodecanoic Acid (as a related compound)

| Temperature (°C) | Pressure (kPa) |

| 129.56 | 3.129 |

| 218.88 | 99.97 |

| Data for perfluorodecanoic acid is provided to illustrate the vapor pressure behavior of a related long-chain perfluorinated compound as specific experimental vapor pressure data for this compound was not readily available in the search results.[1][6] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid like this compound.[7][8]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.[9]

-

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form. If necessary, crush any coarse crystals in a mortar.[8]

-

Load the sample into a capillary tube by tapping the open end into the powder until a small amount enters the tube.[10]

-

Compact the sample at the sealed bottom of the tube to a height of 2-3 mm by dropping the tube through a long glass tube onto a hard surface.[10]

-

Place the capillary tube into the heating block of the melting point apparatus.[9]

-

Heat the sample rapidly to determine an approximate melting point.[7]

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[9]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[9]

-

Density Measurement (Vibrating Tube Densitometer)

This method provides high-precision density measurements for liquids.[11][12]

-

Apparatus: Vibrating tube densimeter (e.g., Anton Paar DMA series).[11][12]

-

Procedure:

-

Calibrate the densitometer with two standards of known density, such as dry air and deionized water.

-

Inject the molten this compound sample into the U-shaped glass tube of the densitometer, ensuring no air bubbles are present.

-

The tube is electromagnetically excited to oscillate at its characteristic frequency, which is dependent on the mass (and therefore density) of the sample.

-

The instrument measures the oscillation period and calculates the density of the sample.

-

Measurements are typically performed over a range of temperatures, controlled by a Peltier thermostat.[12]

-

Surface Tension Measurement (Pendant Drop Method)

This optical method is well-suited for determining the surface tension of liquids with low surface energy like this compound.[4][13]

-

Apparatus: Pendant drop tensiometer with a syringe, needle, light source, camera, and analysis software.[4]

-

Procedure:

-

Load the molten this compound sample into the syringe.

-

Form a droplet of the liquid at the tip of the needle.[4]

-

The shape of the hanging drop is determined by the balance between surface tension and gravity.

-

A high-resolution camera captures the profile of the droplet.[4]

-

The software analyzes the shape of the drop and fits it to the Young-Laplace equation to calculate the surface tension.[13]

-

Viscosity Measurement (Ubbelohde Viscometer)

This method determines the kinematic viscosity of a liquid, which can be converted to dynamic viscosity if the density is known.[14][15]

-

Apparatus: Ubbelohde capillary viscometer, thermostatic bath, stopwatch.[14][15]

-

Procedure:

-

Introduce a known volume of the molten this compound into the viscometer.

-

Place the viscometer in a thermostatic bath to maintain a constant temperature.[15]

-

Apply suction to draw the liquid up through the capillary into the upper bulb.

-

Release the suction and measure the time it takes for the liquid to flow between two marked points on the capillary.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.

-

The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.[14]

-

Vapor Pressure Measurement (Static Method)

This technique directly measures the vapor pressure of a liquid at a given temperature.[16]

-

Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum line.[16]

-

Procedure:

-

The this compound sample is placed in the sample cell and thoroughly degassed to remove any dissolved air.[16]

-

The cell is immersed in a thermostatic bath to maintain a constant temperature.[16]

-

The pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.

-

Visualizations

Experimental Workflow: Surface Tension Measurement

Caption: Workflow for surface tension determination using the pendant drop method.

Logical Relationship: Perfluorocarbon Properties and Applications

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10F22 | CID 120203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 307-45-9 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biolinscientific.com [biolinscientific.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. sweet.ua.pt [sweet.ua.pt]

Synthesis and Purification of Perfluorodecane: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecane (B1679600) (C₁₀F₂₂), a fully fluorinated alkane, possesses a unique combination of physical and chemical properties, including high density, chemical inertness, and exceptional gas-dissolving capacity. These characteristics make it a valuable compound in various research and development areas, particularly in the biomedical field as an oxygen carrier for cell cultures and as a component in drug delivery systems. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for obtaining high-purity this compound for research applications. Detailed methodologies for key synthesis routes, including the Fowler process, electrochemical fluorination, and direct fluorination, are presented. Furthermore, this guide outlines purification techniques such as fractional distillation and recrystallization. Quantitative data is summarized in structured tables, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction to this compound

This compound is a fluorocarbon and a fluoroalkane, derived from decane (B31447) by the complete substitution of all hydrogen atoms with fluorine atoms[1]. This substitution results in a molecule with high chemical and thermal stability. This compound is a colorless, odorless, and non-flammable liquid at room temperature with a melting point of -10°C and a boiling point of 144-145°C. Its remarkable ability to dissolve gases, particularly oxygen and carbon dioxide, has led to its investigation in various biomedical applications.

Key Research Applications:

-

Oxygen Carriers in Cell Culture: Perfluorocarbons, including this compound and its close analog perfluorodecalin (B110024), are utilized as oxygen carriers in bioreactors and cell culture systems to enhance oxygen supply to cells, thereby improving cell viability and function, especially under hypoxic conditions[2][3][4]. The high oxygen solubility in perfluorochemicals facilitates efficient gas exchange, which is critical for high-density cell cultures and tissue engineering[2][3].

-

Drug Delivery Systems: Perfluorocarbon nanoemulsions are being developed as versatile platforms for drug delivery[5][6][7][8]. These nanoemulsions can encapsulate therapeutic agents and be used for targeted delivery and controlled release. The inert nature of this compound makes it a suitable core for these delivery vehicles.

Synthesis of this compound

The synthesis of this compound involves the replacement of all carbon-hydrogen bonds in decane with carbon-fluorine bonds. The primary industrial methods for producing perfluorocarbons are the Fowler process, electrochemical fluorination (Simons process), and direct fluorination.

Fowler Process (High-Valent Metal Fluoride (B91410) Fluorination)

The Fowler process is a widely used method for the synthesis of perfluorocarbons. It involves the reaction of a hydrocarbon vapor with a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), at elevated temperatures[9]. The CoF₃ acts as a fluorine carrier, moderating the highly exothermic reaction between the hydrocarbon and elemental fluorine.

Reaction Scheme:

-

Regeneration of CoF₃: 2 CoF₂ + F₂ → 2 CoF₃

-

Fluorination of Decane: C₁₀H₂₂ + 44 CoF₃ → C₁₀F₂₂ + 22 HF + 44 CoF₂

Experimental Protocol (General Procedure):

-

Reactor Setup: A horizontal tube reactor made of a material resistant to fluorine and hydrogen fluoride (e.g., nickel or Monel) is packed with cobalt(II) fluoride (CoF₂).

-

Fluorinating Agent Regeneration: Elemental fluorine gas is passed over the heated CoF₂ bed (typically at 250-300°C) to generate cobalt(III) fluoride (CoF₃). The completion of the reaction is indicated by the breakthrough of fluorine gas at the reactor outlet.

-

Hydrocarbon Introduction: A stream of decane vapor, diluted with an inert gas such as nitrogen, is passed through the heated bed of CoF₃ (typically at 300-400°C).

-

Product Collection: The effluent gas stream, containing this compound, hydrogen fluoride (HF), and partially fluorinated byproducts, is passed through a series of condensers and traps. The crude this compound is collected in cold traps.

-

Purification: The collected crude product is then purified to remove HF and other impurities.

Quantitative Data for Fowler Process:

| Parameter | Value/Range |

| Reaction Temperature | 300 - 400 °C |

| Catalyst | Cobalt(III) Fluoride (CoF₃) |

| Starting Material | n-Decane |

| Typical Yield | Varies depending on conditions, generally moderate to high |

| Key Byproducts | Partially fluorinated decanes, fragmentation products |

Electrochemical Fluorination (ECF) - Simons Process

The Simons process is an electrochemical method for producing perfluorinated compounds. It involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride (aHF)[3][10][11]. A nickel anode is typically used, and the process is carried out at a low voltage.

Reaction Scheme:

C₁₀H₂₁COOH + 22 HF → C₉F₁₉COF + 22 H₂ (using decanoic acid as a precursor, followed by further reaction to obtain the alkane)

Experimental Protocol (General Procedure for a related compound):

-

Electrolyte Preparation: A solution of decanoyl chloride (or another suitable decane derivative) in anhydrous hydrogen fluoride is prepared in an electrochemical cell. A conductivity additive, such as sodium fluoride, may be added.

-

Electrolysis: A constant current is passed through the solution using a nickel anode and a steel or nickel cathode. The cell voltage is typically maintained between 5 and 6 volts.

-

Gas Evolution: Hydrogen gas is evolved at the cathode, and the perfluorinated product is formed at the anode.

-

Product Recovery: The crude perfluorinated product, which is insoluble in HF, is drained from the bottom of the cell. Gaseous products are passed through a condenser to trap volatile components.

-

Purification: The crude product is washed to remove residual HF and then purified by distillation.

Quantitative Data for Simons Process:

| Parameter | Value/Range |

| Electrolyte | Anhydrous Hydrogen Fluoride (aHF) |

| Anode Material | Nickel |

| Cell Voltage | 5 - 6 V |

| Starting Material | Decanoyl chloride, Decanoic acid, or Decane |

| Typical Yield | 30-40% for longer chain alkanes |

| Key Byproducts | Isomeric perfluorodecanes, fragmentation products |

Direct Fluorination

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine gas, typically diluted with an inert gas to control the highly exothermic reaction[1][12]. This method can be challenging due to the high reactivity of fluorine, which can lead to fragmentation of the carbon skeleton.

Experimental Protocol (General Procedure):

-

Reactor Setup: A reactor made of fluorine-resistant material is used. The reactor is often packed with a metal packing (e.g., copper or nickel) to aid in heat dissipation.

-

Reactant Introduction: A stream of decane vapor, highly diluted with an inert gas (e.g., nitrogen or helium), is introduced into the reactor.

-

Fluorine Introduction: A controlled stream of fluorine gas, also diluted with an inert gas, is introduced into the reactor. The concentration of fluorine is kept low initially and gradually increased.

-

Temperature Control: The reaction temperature is carefully controlled, often starting at low temperatures and gradually increasing.

-

Product Collection and Purification: The product stream is passed through traps to remove HF and then condensed to collect the crude this compound, which is subsequently purified.

Quantitative Data for Direct Fluorination:

| Parameter | Value/Range |

| Reactant | Elemental Fluorine (F₂) |

| Diluent Gas | Nitrogen, Helium |

| Reaction Temperature | Varies, often requires careful control |

| Typical Yield | Can be high, but fragmentation is a major side reaction |

| Key Byproducts | Partially fluorinated decanes, shorter-chain perfluoroalkanes |

Purification of this compound

The crude this compound obtained from any of the synthesis methods will contain a mixture of the desired product, partially fluorinated isomers, and other byproducts. High purity is essential for most research applications, necessitating rigorous purification.

Fractional Distillation

Fractional distillation is a primary method for purifying this compound, taking advantage of differences in the boiling points of the components in the crude mixture[13][14]. This compound has a boiling point of approximately 144-145°C at atmospheric pressure.

Experimental Protocol (General Procedure):

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. For high-boiling compounds, vacuum distillation may be employed to lower the boiling point and prevent decomposition[14].

-

Distillation: The crude this compound is heated in the distillation flask. The vapor passes through the fractionating column, where components with different boiling points are separated.

-

Fraction Collection: The fraction that distills over at the boiling point of this compound is collected. Multiple fractions may be collected and analyzed for purity.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Fractional Distillation Parameters:

| Parameter | Value/Range |

| Boiling Point of this compound | 144-145 °C (at 1 atm) |

| Column Type | Vigreux, Packed (e.g., Raschig rings, metal sponge) |

| Pressure | Atmospheric or Vacuum |

Recrystallization

Recrystallization is a purification technique for solids. Since this compound is a liquid at room temperature, this method would be applicable if it were a solid at a convenient temperature or for removing solid impurities. For low-melting solids, a low-temperature recrystallization can be performed.

Experimental Protocol (General Procedure):

-

Solvent Selection: A suitable solvent is one in which this compound is soluble at a higher temperature and less soluble at a lower temperature. Common solvents for recrystallization of fluorinated compounds include acetone, perfluorohexane, or mixtures of solvents[15][16][17].

-

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature.

-

Cooling: The solution is slowly cooled to allow for the formation of pure crystals of this compound, while impurities remain in the solution.

-

Filtration: The purified crystals are separated from the solvent and dissolved impurities by filtration.

-

Drying: The crystals are dried to remove any residual solvent.

Recrystallization Solvent Selection:

| Solvent | Suitability |

| Acetone | May be suitable, requires experimental verification[15][17] |

| Perfluorohexane | Good "like-dissolves-like" option for fluorinated compounds |

| Hexane/Acetone mixture | A common mixed solvent system for recrystallization[16] |

Analytical Characterization

The purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of the mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for identification and purity assessment[14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide detailed information about the structure of the this compound molecule and can be used to identify impurities[10][18][19][20][21].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of C-H bonds and the presence of C-F bonds in the final product.

Typical Analytical Data for this compound:

| Technique | Expected Result |

| GC-MS | A major peak corresponding to the molecular weight of C₁₀F₂₂ (538 g/mol ) |

| ¹⁹F NMR | Characteristic signals for the CF₃ and CF₂ groups in the this compound molecule |

| IR Spectroscopy | Strong absorbance bands in the 1100-1300 cm⁻¹ region (C-F stretching) and absence of bands in the 2800-3000 cm⁻¹ region (C-H stretching) |

Experimental Workflows (Visualizations)

Synthesis and Purification Workflow

Caption: General workflow for this compound synthesis and purification.

Workflow for this compound as an Oxygen Carrier in a Bioreactor

Caption: Workflow for using this compound as an oxygen carrier in a bioreactor.

Workflow for Preparation of this compound Nanoemulsion for Drug Delivery

Caption: Workflow for preparing this compound nanoemulsions for drug delivery.

Conclusion

The synthesis and purification of high-purity this compound are critical for its successful application in advanced research fields. This guide has provided an overview of the principal synthetic routes and purification strategies. While the Fowler process, electrochemical fluorination, and direct fluorination are established methods, they require specialized equipment and expertise in handling hazardous materials like fluorine and hydrogen fluoride. The choice of method will depend on the available resources and the desired scale of production. Subsequent purification by fractional distillation is essential to achieve the high purity required for biomedical and other sensitive applications. The provided workflows and data tables serve as a valuable resource for researchers embarking on the synthesis and utilization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of oxygen mass transfer in a multiphase bioreactor with perfluorodecalin as a second liquid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Perfluorodecalin and HEMOXCell as Oxygen Carriers for Islet Oxygenation in an In Vitro Model of Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thno.org [thno.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Fowler process - Wikipedia [en.wikipedia.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. colorado.edu [colorado.edu]

- 20. azom.com [azom.com]

- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Perfluorodecane Solubility: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of perfluorodecane (B1679600) in a range of common organic solvents. This compound (C₁₀F₂₂), a fully fluorinated alkane, exhibits unique solubility characteristics due to the high electronegativity of fluorine atoms and the resulting weak intermolecular van der Waals forces. Understanding these properties is crucial for its application in various fields, including as a component in biomedical applications, electronic testing, and as a specialty solvent. This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Core Principles of this compound Solubility

Perfluorocarbons (PFCs) like this compound are known for their lipophobicity and hydrophobicity, leading to low solubility in most organic solvents. The general principle of "like dissolves like" is particularly relevant. Solvents with properties closer to those of PFCs, such as other fluorinated compounds or some non-polar, low-polarity solvents, are expected to be better solvents for this compound. Conversely, polar solvents, especially those with strong hydrogen bonding capabilities like alcohols, are generally poor solvents for this compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents. The data is presented in grams of this compound soluble in 100 grams of the solvent at 25°C, unless otherwise specified. It is important to note that temperature and pressure can significantly influence solubility.

| Solvent | Solvent Class | Formula | Solubility ( g/100g of Solvent at 25°C) |

| Acetone | Ketone | C₃H₆O | 3.8 |

| Benzene | Aromatic | C₆H₆ | 5.9 |

| Carbon Tetrachloride | Halogenated Alkane | CCl₄ | 31 |

| Chloroform | Halogenated Alkane | CHCl₃ | 3.8 |

| Cyclohexane | Cycloalkane | C₆H₁₂ | 9.5 |

| Diethyl Ether | Ether | (C₂H₅)₂O | Miscible |

| Dimethylformamide | Amide | (CH₃)₂NC(O)H | <0.8 |

| Dimethylsulfoxide | Sulfoxide | (CH₃)₂SO | <0.7 |

| Ethyl Acetate | Ester | CH₃COOC₂H₅ | 6.3 |

| Ethyl Alcohol | Alcohol | C₂H₅OH | 1.9 |

Data sourced from F2 Chemicals Ltd. technical information.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a liquid like this compound in an organic solvent. The choice of method often depends on the expected solubility range, the properties of the solute and solvent, and the available equipment. Below are detailed descriptions of common methodologies.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating a known amount of the solution, and then determining the mass of the solute after evaporating the solvent.

Protocol:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of an undissolved this compound phase confirms saturation.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a period to allow for complete phase separation.

-

Sampling: A known volume or mass of the clear, saturated solvent phase is carefully withdrawn using a calibrated pipette or syringe, ensuring no undissolved this compound is collected.

-

Solvent Evaporation: The sampled saturated solution is transferred to a pre-weighed, non-volatile container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, under a gentle stream of inert gas, or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound).

-

Mass Determination: Once the solvent is completely evaporated, the container with the this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated as the mass of the this compound per mass or volume of the solvent.

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique for separating and quantifying components of a mixture. It can be used to determine the concentration of this compound in a saturated solution.

Protocol:

-

Calibration: A series of standard solutions of this compound in the organic solvent of known concentrations are prepared. These standards are injected into the gas chromatograph to create a calibration curve by plotting the peak area against the concentration.

-

Saturation and Equilibration: A saturated solution of this compound in the organic solvent is prepared as described in the gravimetric method (Steps 1 & 2).

-

Sampling and Dilution: A small, precise volume of the saturated solvent phase is carefully withdrawn and diluted with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

GC Analysis: A sample of the diluted solution is injected into the gas chromatograph. The instrument separates the this compound from the solvent, and a detector measures the amount of this compound.

-

Quantification: The peak area corresponding to this compound is measured, and its concentration in the diluted sample is determined using the calibration curve.

-

Calculation: The original concentration in the saturated solution is calculated by accounting for the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the composition of a saturated solution by integrating the signals corresponding to the solute and the solvent.

Protocol:

-

Reference Standard: A known amount of an internal standard (a compound with a distinct NMR signal that does not overlap with the solute or solvent signals) may be added to a known amount of the saturated solution.

-

NMR Spectrum Acquisition: An NMR spectrum (e.g., ¹⁹F NMR for this compound or ¹H NMR if the solvent has distinct protons) of the saturated solution is acquired.

-

Signal Integration: The areas of the NMR signals corresponding to this compound and the solvent (or the internal standard) are integrated.

-

Molar Ratio Calculation: The molar ratio of this compound to the solvent (or internal standard) is calculated from the ratio of their integrated signal areas, taking into account the number of nuclei contributing to each signal.

-

Solubility Calculation: The solubility is then calculated in terms of mole fraction, which can be converted to other units (e.g., g/100g ) if the molar masses are known.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of this compound solubility in an organic solvent using the gravimetric method.

A Comprehensive Technical Guide to the Biocompatibility and Inertness of Perfluorodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biocompatibility and inertness of perfluorodecane (B1679600) (PFD), a fluorocarbon with significant applications in the medical and pharmaceutical fields. This document synthesizes key findings from in vitro and in vivo studies, details relevant experimental methodologies, and presents quantitative data to inform research and development.

Introduction to this compound

This compound (C₁₀F₁₈) is a perfluorocarbon, a derivative of decalin in which all hydrogen atoms are replaced by fluorine atoms. The strength of the carbon-fluorine bond imparts a high degree of chemical and biological inertness to PFD.[1] This stability, along with its high gas-dissolving capacity, particularly for oxygen and carbon dioxide, has led to its investigation and use in various biomedical applications, including as a temporary vitreous substitute in ophthalmic surgery, in liquid ventilation, and as a component of drug delivery systems.[1][2][3] While generally considered biocompatible, its interaction with biological systems is complex and influenced by its physical properties and the presence of impurities.[1]

Physicochemical Properties

The biocompatibility and inertness of this compound are intrinsically linked to its unique physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀F₁₈ | [4] |

| Molecular Weight | 462.08 g/mol | [4] |

| Density | 1.908 - 1.941 g/cm³ at 20-25 °C | [5][6] |

| Boiling Point | 141 - 143 °C | [5] |

| Melting Point | -10 °C | [5] |

| Water Solubility | Immiscible | [5] |

| Vapor Pressure | 12.7 mm Hg at 37 °C | [7] |

Note: Some values may vary slightly between different sources and isomers (cis/trans mixture).

In Vitro Biocompatibility

In vitro assays are crucial for determining the cytotoxic potential of this compound and its formulations. The general consensus is that highly purified PFD is not cytotoxic.[8] However, the presence of impurities, such as partially hydrogenated perfluoroalkanes, can induce cytotoxic effects.[1]

Cytotoxicity Studies

Direct contact cytotoxicity tests, as described in ISO 10993-5, are considered a highly sensitive and clinically relevant method for evaluating the biocompatibility of perfluorocarbons.[8][9] These studies typically utilize cell lines such as human retinal pigment epithelial cells (ARPE-19) and mouse fibroblasts (BALB/3T3).[10]

| Cell Line | Assay | Observation | Reference |

| Human Retinal Pigment Epithelium (ARPE-19) | MTT Assay | Purified PFD is not cytotoxic. | [1] |

| Human Corneal Endothelium | In vitro study | Purified PFD is not cytotoxic. | [1] |

| Leukocytes (in whole blood) | Flow Cytometry | All types of blood leukocytes were unresponsive to PFD. | [11] |

| Rat Retinal Cultures | Primary Culture | PFD changed the pattern of cell arrangement and induced loss of neurites, possibly due to physical effects (pressure). | [12] |

In Vivo Biocompatibility

In vivo studies provide critical information on the systemic and local tolerance of this compound. These studies have been conducted in various animal models, primarily focusing on ophthalmic applications and systemic administration as part of emulsions.

Ophthalmic Applications

This compound is widely used as an intraoperative tool in vitreoretinal surgery.[1][13] However, its use as a long-term tamponade is associated with complications.

| Animal Model | Application | Duration | Findings | Reference |

| Rabbit | Vitreous Substitute | 4 or more days | Irreversible retinal damage to photoreceptors and retinal pigment epithelium. | [14] |

| Rabbit | Vitreous Substitute | Short-term | Generally well-tolerated. | [15] |

These findings suggest that the adverse effects may be related to the high specific gravity of PFD rather than inherent chemical toxicity.[14] Residual PFD in the eye can also lead to a chronic macrophage response.[16]

Systemic Applications and Drug Delivery

This compound-filled nanocapsules have been investigated as artificial oxygen carriers.[17] Preclinical safety and biocompatibility studies in rats have shown that while the animals tolerated intravenous infusion, some side effects were observed.[17][18]

| Formulation | Animal Model | Key Findings | Circulatory Half-Life | Reference |

| PFD-filled poly(n-butyl-cyanoacrylate) nanocapsules | Rat | Transient decrease in mean arterial blood pressure, impairment of hepatic microcirculation, and nanocapsule accumulation in the spleen, kidney, and small intestine. | 30 minutes | [17][18] |

| PFD Emulsion | Rat | Dose-dependent retardation of intracellular movements in Kupffer cells. | Not specified | [19] |

A perfluorodecalin-based supersaturated oxygen emulsion has been shown to be biocompatible with human corneal cells and safe for ophthalmic use in vivo in mice for treating chemical burns.[20]

Inflammatory Response

The inflammatory potential of this compound appears to be low, and in some contexts, it may even exhibit anti-inflammatory properties.

-

Leukocyte Activation: In a study using human whole blood, PFD did not stimulate an increase in resting monocytic reactive oxygen species production and did not alter the expression of adhesion molecules CD62L and CD11b.[11] It did, however, induce a small but significant increase in interleukin-8 secretion.[11]

-

Cytokine Production: When co-incubated with lipopolysaccharide (LPS), a potent inflammatory stimulator, PFD did not enhance the production of TNF-alpha or IL-8, and in fact, showed a trend towards decreasing TNF-alpha production.[11]

-

Chronic Inflammation: In ophthalmology, residual PFD has been shown to induce a chronic macrophage response.[16]

-

PFAS and Inflammation: It is important to note that some studies on per- and polyfluoroalkyl substances (PFAS) in general have linked them to the activation of the inflammasome, a key component of the innate immune system.[21]

Experimental Protocols

In Vitro Cytotoxicity Assay (Direct Contact Method - ISO 10993-5)

This method is considered highly sensitive for testing water-immiscible substances like PFD.[8][9]

-

Cell Culture: Plate a suitable cell line (e.g., ARPE-19 or BALB/3T3) in a 96-well plate and culture to reach near-confluence.

-

Application of PFD: Carefully remove the culture medium and gently apply the test sample (PFD) to directly cover a specific percentage (e.g., 59%) of the cell monolayer.[10]

-

Incubation: Incubate for a defined period (e.g., 24 hours).[10]

-

Viability Assessment:

-

Qualitative: Observe the cells under a microscope for changes in morphology, such as cell lysis, rounding, and detachment.

-

Quantitative: Remove the PFD and assess cell viability using a quantitative assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Neutral Red Uptake (NRU) assay.[10] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[22]

-

-

Controls: Use a negative control (e.g., purified perfluorooctane) and a positive control (e.g., 1-H perfluorooctane) to validate the assay.[10]

In Vivo Ocular Tolerance Study (Rabbit Model)

-

Animal Model: Use healthy adult rabbits.

-

Surgical Procedure: Perform a standard pars plana vitrectomy on one eye of each rabbit.

-

Vitreous Substitute: Inject either perfluorodecalin (B110024) or a balanced salt solution (BSS) as a control into the vitreous cavity.[14]

-

Follow-up: Examine the eyes at predetermined time points (e.g., 2, 4, 6 days) and after removal of the tamponade.[14]

-

Histopathological Analysis: Enucleate the eyes and process them for light microscopy and transmission electron microscopy to evaluate the retinal structure, particularly the photoreceptors and retinal pigment epithelium.[14]

Visualizations

Experimental Workflow for Biocompatibility Testing

Potential Signaling Pathway for PFAS-Induced Inflammation

Factors Influencing this compound Biocompatibility

Conclusion

This compound is a chemically and biologically inert material, a property attributed to the high stability of its carbon-fluorine bonds. Its biocompatibility is highly dependent on its purity, with highly purified PFD demonstrating minimal cytotoxicity in vitro. In vivo, its high density can cause mechanical stress on tissues, particularly in long-term ophthalmic applications. While generally not inducing a strong inflammatory response and potentially having anti-inflammatory effects, residual material can provoke chronic inflammation. For drug development professionals, the use of PFD in formulations like nanoemulsions requires careful consideration of potential side effects and biodistribution. Rigorous biocompatibility testing, particularly using sensitive in vitro methods like the direct contact assay, is essential to ensure the safety of any PFD-containing medical device or drug product.

References

- 1. Biocompatibility of intraocular liquid tamponade agents: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorodecalin (PFD) for Advanced Research Applications [benchchem.com]

- 3. Anti-inflammatory effects of perfluorocarbon compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Perfluorodecalin - Safety Data Sheet [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. alchimiasrl.com [alchimiasrl.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alchimiasrl.com [alchimiasrl.com]

- 11. Perfluorochemical liquids modulate cell-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perfluorodecalin modifies the pattern of cell arrangement and induces loss of neurites in rat retinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Perfluorocarbon liquids (perfluorodecalin) in vitreoretinal surgery--a local experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental short-term tolerance to perfluorodecalin in the rabbit eye: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Perfluorodecalin-induced intravitreal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Perfluorodecalin-Filled Poly(n-butyl-cyanoacrylate) Nanocapsules as Potential Artificial Oxygen Carriers: Preclinical Safety and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Perfluorodecalin emulsion tested for biocompatibility in macrophages by means of a magnetometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Perfluorodecalin-based oxygenated emulsion as a topical treatment for chemical burn to the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. tvst.arvojournals.org [tvst.arvojournals.org]

Literature review on Perfluorodecane applications in biotechnology

For Researchers, Scientists, and Drug Development Professionals

Perfluorodecane (B1679600) (PFD), a fully fluorinated hydrocarbon, is a biologically inert and chemically stable liquid with a remarkable capacity for dissolving gases, particularly oxygen and carbon dioxide. These unique properties have positioned PFD and related perfluorocarbons (PFCs) as versatile tools in a wide array of biotechnological applications. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles. While much of the available research has been conducted on closely related perfluorocarbons like perfluorodecalin (B110024), the data and methodologies presented here are largely translatable to this compound, offering a solid foundation for its use in research and development.

Enhanced Oxygen Transfer in Bioreactors

Oxygen limitation is a critical bottleneck in high-density cell cultures and microbial fermentations. Perfluorodecans, with their high oxygen solubility, can act as effective oxygen carriers, enhancing the volumetric oxygen mass transfer coefficient (kLa) and thereby improving cell growth and productivity.

Quantitative Data for Oxygen Transfer Enhancement

The addition of an immiscible perfluorocarbon phase to a bioreactor creates a reservoir of dissolved oxygen that can be efficiently transferred to the aqueous culture medium. The following table summarizes key quantitative data on the physical properties of perfluorocarbons relevant to their application as oxygen carriers and their impact on oxygen transfer in bioreactors.

| Parameter | Value | Perfluorocarbon | Conditions | Reference |

| Physical Properties | ||||

| Oxygen Solubility | ~40-50 mL O2/100 mL | Perfluorocarbons (general) | 25°C, 1 atm | [1] |

| Oxygen Solubility | 20-40 fold higher than water | Perfluorocarbons (general) | Standard temperature and pressure | [1] |

| Oxygen Mass Transfer Enhancement | ||||

| kLa Enhancement (vs. water) | 25% | 20% Perfluorodecalin | Pure water | [2] |

| kLa Enhancement (vs. YPD medium) | 230% | 20% Perfluorodecalin | YPD medium | [2][3] |

| Optimal PFC Volume Fraction | 0.20 | Perfluorodecalin | Stirred-tank bioreactor | [2] |

| Maximum kLa Value Achieved | 64.6 h⁻¹ | 20% Perfluorodecalin | YPD medium, two Rushton turbines | [2] |

Experimental Protocol: Determination of Oxygen Mass Transfer Coefficient (kLa)

The following protocol outlines the dynamic gassing-out method, a common technique to determine the kLa in a bioreactor.

Materials:

-

Stirred-tank bioreactor (e.g., 2-L)

-

Dissolved oxygen (DO) probe

-

Nitrogen gas supply

-

Air or oxygen supply

-

Aqueous phase (e.g., pure water or culture medium)

-

This compound (or other PFC)

Procedure:

-

Bioreactor Setup: Assemble and sterilize the bioreactor with the desired volume of the aqueous phase. Calibrate the DO probe to 0% (with nitrogen) and 100% (with air saturation).

-

Deoxygenation: Sparge the aqueous phase with nitrogen gas until the dissolved oxygen concentration drops to near zero.

-

Oxygenation: Switch the gas supply from nitrogen to air or oxygen at a defined flow rate and start agitation at a specific speed.

-

Data Acquisition: Record the dissolved oxygen concentration over time as it increases.

-

kLa Calculation: The kLa is determined by plotting ln(C* - C) versus time, where C* is the saturation concentration of dissolved oxygen and C is the dissolved oxygen concentration at time t. The slope of the linear portion of this curve is equal to -kLa.

-

Two-Phase System: To evaluate the effect of the perfluorocarbon, add the desired volume fraction of sterile this compound to the bioreactor and repeat steps 2-5.

Logical Workflow for kLa Determination

Drug Delivery Systems

This compound's immiscibility with both aqueous and lipid phases, combined with its biocompatibility, makes it an excellent candidate for the formulation of nanoemulsions for drug delivery. These nanoemulsions can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

Experimental Protocol: Preparation of this compound Nanoemulsions by High-Pressure Homogenization

This protocol describes a common method for producing stable this compound nanoemulsions for drug delivery applications.

Materials:

-

1-(Perfluoro-n-octyl)tetradecane (as a surrogate for this compound)[4][5]

-

Lipophilic drug

-

Surfactant (e.g., Polysorbate 80)[5]

-

Co-surfactant (e.g., Propylene Glycol)[5]

-

Ultrapure water or Water for Injection (WFI)

-

High-pressure homogenizer

Procedure:

-

Oil Phase Preparation: Accurately weigh the perfluorocarbon and the lipophilic drug. Gently heat and stir the mixture until the drug is completely dissolved.[4]

-

Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant and co-surfactant in the ultrapure water.[4]

-

Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous high-shear mixing to form a coarse pre-emulsion.[4][5]

-

High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000-20,000 psi).[4][5]

-

Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS).[4]

-

Encapsulation Efficiency: Separate the unencapsulated drug from the nanoemulsion by centrifugation. Analyze the free drug in the supernatant and the total drug in the original emulsion using a validated method like HPLC or UV-Vis spectroscopy to calculate the encapsulation efficiency.[4]

Experimental Workflow for Nanoemulsion Preparation

Medical Imaging

Perfluorocarbons, rich in fluorine atoms, are excellent contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). Since the human body has a negligible amount of fluorine, ¹⁹F MRI offers background-free imaging, allowing for highly specific and quantitative cell tracking and molecular imaging.

Experimental Protocol: Preparation of Perfluorocarbon Nanoemulsions for ¹⁹F MRI

Materials:

-

Perfluorocarbon (e.g., perfluorooctyl bromide, perfluoro-15-crown-5-ether)

-

Surfactant (e.g., Pluronic F-68)

-

Phosphate-buffered saline (PBS)

-

Probe sonicator or microfluidizer

Procedure:

-

Mixture Preparation: Combine the perfluorocarbon, surfactant, and PBS in a sterile container.

-

Emulsification: Emulsify the mixture using a probe sonicator on ice or by passing it through a microfluidizer until a stable nanoemulsion with the desired particle size is formed.

-

Purification: (Optional) Purify the nanoemulsion by dialysis or tangential flow filtration to remove excess surfactant.

-

Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

-

¹⁹F MRI Imaging: Administer the nanoemulsion intravenously or via direct injection. Acquire ¹⁹F MR images using a suitable ¹⁹F coil and pulse sequence (e.g., RARE - Rapid Acquisition with Relaxation Enhancement).[6] The ¹⁹F signal can be overlaid on a conventional ¹H anatomical image for localization.

Signaling Pathway for Targeted ¹⁹F MRI

Liquid Ventilation

Liquid ventilation is a respiratory support technique where the lungs are filled with an oxygenated perfluorocarbon liquid. This can be beneficial in acute respiratory distress syndrome (ARDS) by reducing surface tension, recruiting collapsed alveoli, and improving gas exchange.

Quantitative Data for Liquid Ventilation

| Parameter | Value | Perfluorocarbon | Application | Reference |

| Initial Dose (Partial Liquid Ventilation) | ~30 mL/kg (approximating FRC) | Perflubron | Infants with severe RDS | [7] |

| Instillation Rate (Partial Liquid Ventilation) | 1 mL/kg/min | Perflubron | Infants with severe RDS | [7] |

| Tidal Volume (Total Liquid Ventilation) | 15-20 mL/kg | Perfluorocarbon | General | [8] |

| Respiratory Rate (Total Liquid Ventilation) | 4-5 breaths/minute | Perfluorocarbon | General | [8] |

Experimental Protocol: Partial Liquid Ventilation (PLV)

The following is a generalized protocol for initiating partial liquid ventilation, primarily based on studies in infants with severe respiratory distress syndrome.

Materials:

-

Oxygenated, sterile perfluorocarbon (e.g., Perflubron)

-

Conventional mechanical ventilator

-

Endotracheal tube with a side port

-

Syringe pump

Procedure:

-

Patient Preparation: The patient is intubated and placed on a conventional mechanical ventilator.

-

PFC Instillation: The perfluorocarbon is slowly instilled into the lungs via the side port of the endotracheal tube at a rate of approximately 1 mL/kg/minute.[7] The instillation continues until a volume equivalent to the functional residual capacity (FRC), typically around 30 mL/kg, has been administered.[7] This is often determined by observing a meniscus of the liquid in the endotracheal tube.

-

Ventilation: Conventional gas ventilation is continued throughout the PFC instillation and the subsequent treatment period. Ventilator settings are adjusted to maintain adequate oxygenation and ventilation.

-

Maintenance: The PFC level in the lungs is monitored and additional PFC is administered as needed to replace evaporative losses.

Experimental Workflow for Partial Liquid Ventilation

Ophthalmic Surgery

Perfluorocarbon liquids, including perfluorodecalin, are widely used as intraoperative tools in vitreoretinal surgery due to their high specific gravity, low viscosity, and optical clarity. They are used to flatten detached retinas, displace subretinal fluid, and provide a stable platform for surgical maneuvers.

Quantitative Data for Perfluorocarbons in Ophthalmic Surgery

| Property | Value | Perfluorocarbon(s) | Significance in Surgery | Reference |

| Specific Gravity | 1.76 - 2.03 | Perfluorodecalin, Perfluorooctane | Heavier than water, allows for retinal flattening | [9] |

| Viscosity | 2.7 cSt | Perfluorodecalin | Low viscosity allows for easy injection and removal | [9] |

| Refractive Index | 1.315 | Perfluorodecalin | Similar to aqueous humor, provides good visibility | [9] |

Experimental Protocol: Use of Perfluorodecalin in Vitrectomy for Retinal Detachment

This protocol provides a general outline of how perfluorodecalin is used during a vitrectomy procedure to repair a retinal detachment.

Materials:

-

Standard vitrectomy surgical setup

-

Sterile perfluorodecalin

-

Syringe and cannula for injection and removal

Procedure:

-

Vitrectomy: A standard pars plana vitrectomy is performed to remove the vitreous gel.

-

PFC Injection: Perfluorodecalin is slowly injected over the optic nerve head. Due to its high specific gravity, it forms a single bubble that displaces the subretinal fluid anteriorly and flattens the retina against the back of the eye.

-

Surgical Maneuvers: With the retina stabilized, the surgeon can perform other necessary procedures, such as removing scar tissue (membranectomy) or treating retinal tears with laser photocoagulation.

-

Fluid-Air Exchange: A fluid-air exchange is then performed, where the perfluorodecalin is aspirated from the eye while being replaced with air.

-

Tamponade: Finally, the air is replaced with a long-acting gas or silicone oil to provide a long-term tamponade to hold the retina in place while it heals.

Experimental Workflow for Perfluorodecalin-Assisted Vitrectomy

Cryopreservation

The high oxygen solubility of perfluorocarbons can be leveraged to improve the viability of cells and tissues after cryopreservation. By providing a reservoir of oxygen during the thawing and initial recovery phase, perfluorocarbons can mitigate hypoxia-induced cell death.

Quantitative Data for Cryopreservation Enhancement

| Parameter | Value | Perfluorocarbon | Cell Type | Reference |

| Post-thaw Viability (vs. control) | Significantly greater (P < 0.05) | Oxygenated Flutec PP6 | Oryza sativa cv. Taipei 309 | [10] |

| Mean Viability (PFC) | 0.45 +/- 0.07 | Oxygenated Flutec PP6 | Oryza sativa cv. Taipei 309 | [10] |

| Mean Viability (Control) | 0.35 +/- 0.08 | None | Oryza sativa cv. Taipei 309 | [10] |

Experimental Protocol: Enhancing Post-Thaw Viability with Oxygenated Perfluorocarbon

This protocol is based on a study demonstrating the beneficial effects of an oxygenated perfluorocarbon overlay on the recovery of cryopreserved plant cells.

Materials:

-

Cryopreserved cells

-

Appropriate culture medium

-

Sterile, oxygenated perfluorocarbon (e.g., Flutec PP6)

-

Culture plates

Procedure:

-

Thawing: Rapidly thaw the cryopreserved cells according to the standard protocol for the specific cell type.

-

Plating: Plate the thawed cells in a culture plate containing the appropriate growth medium.

-

PFC Overlay: Gently overlay the culture medium with a layer of sterile, oxygenated perfluorocarbon. The perfluorocarbon, being denser and immiscible, will form a distinct layer at the bottom of the well, in contact with the cells.

-

Incubation: Incubate the cells under standard culture conditions.

-

Viability Assessment: After a defined recovery period (e.g., 4 days), assess cell viability using a standard method such as trypan blue exclusion or a metabolic assay (e.g., MTT).

Logical Relationship in Cryopreservation Enhancement

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Optimization of oxygen mass transfer in a multiphase bioreactor with perfluorodecalin as a second liquid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. retinavitreus.com [retinavitreus.com]

- 10. Enhanced post-thaw viability of cryopreserved cells by oxygenated perfluorocarbon or Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas Solubility Characteristics of Perfluorodecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecane (B1679600) (C₁₀F₂₂) is a fully fluorinated hydrocarbon belonging to the class of perfluorocarbons (PFCs). PFCs are renowned for their chemical and biological inertness, high density, and exceptional capacity to dissolve respiratory gases such as oxygen and carbon dioxide. These properties make them highly valuable in various biomedical and pharmaceutical applications, including as oxygen carriers in artificial blood substitutes, for liquid ventilation, and as agents in drug delivery systems. This technical guide provides a comprehensive overview of the gas solubility characteristics of this compound and related perfluorocarbons, detailing available quantitative data, experimental protocols for solubility measurement, and the underlying principles governing this phenomenon.

While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this guide presents data for structurally similar and commonly studied perfluorocarbons, such as perfluorooctane (B1214571) (C₈F₁₈) and perfluorodecalin (B110024) (C₁₀F₁₈), to provide a robust comparative framework.

Core Principles of Gas Solubility in Perfluorocarbons

The high gas solubility in PFCs is attributed to the weak intermolecular van der Waals forces between the perfluorocarbon molecules. The strong carbon-fluorine bonds result in low polarizability of the fluorine atoms, creating a "gas-like" liquid structure with large free volume or cavities. These cavities can readily accommodate non-polar gas molecules like oxygen, nitrogen, and carbon dioxide without significant energy penalty. Consequently, the solubility of gases in PFCs is significantly higher—often by an order of magnitude or more—than in aqueous or hydrocarbon-based liquids.[1] This physical dissolution process follows Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

Quantitative Gas Solubility Data

The solubility of gases in liquids can be expressed using various metrics, including mole fraction (χ), Henry's Law constant (kH), Ostwald coefficient (L), and Bunsen coefficient (α). The following tables summarize available quantitative data for the solubility of oxygen, carbon dioxide, and nitrogen in selected perfluorocarbons.

Note: Direct experimental data for this compound was not found in the surveyed literature. The data presented below for other perfluorocarbons, particularly the linear perfluoroalkane perfluorooctane, can be considered indicative of the expected solubility behavior of this compound.

Table 1: Solubility of Oxygen (O₂) in Selected Perfluorocarbons

| Perfluorocarbon | Temperature (K) | Mole Fraction (χ₂) x 10⁴ | Henry's Law Constant (kH / MPa) | Ostwald Coefficient (L) | Reference |

| Perfluoro-n-octane | 298.15 | 4.83 | 21.1 | 0.451 | [2] |

| Perfluoro-n-octane | 313.15 | 4.41 | 23.1 | 0.428 | [3] |

| Perfluorodecalin | 298.15 | 3.99 | 25.3 | 0.407 | [2] |

| Perfluorodecalin | 311.61 | 4.09 | - | 0.417 | [2] |

Table 2: Solubility of Carbon Dioxide (CO₂) in Selected Perfluorocarbons

| Perfluorocarbon | Temperature (K) | Mole Fraction (χ₂) at 0.1 MPa | Henry's Law Constant (kH / MPa) | Ostwald Coefficient (L) | Reference |

| Perfluoro-n-octane | 293.15 | 0.026 | 3.8 | - | |

| Perfluoro-n-octane | 313.15 | 0.021 | 4.8 | - | |

| Perfluorodecalin | 293.15 | 0.023 | 4.3 | - | |

| Perfluorodecalin | 313.15 | 0.019 | 5.3 | - | |

| Perfluorooctane | 298.15 | - | 4.2 | 1.48 | [4] |

Table 3: Solubility of Nitrogen (N₂) in Selected Perfluorocarbons

| Perfluorocarbon | Temperature (K) | Mole Fraction (χ₂) x 10⁴ | Henry's Law Constant (kH / MPa) | Ostwald Coefficient (L) | Reference |

| Perfluoro-n-octane | 298.15 | 2.9 | 34.5 | - | [5] |

| Perfluorodecalin | 298.15 | - | 41.2 | - | [5] |

Experimental Protocols for Measuring Gas Solubility

Several experimental techniques are employed to determine the solubility of gases in liquids. The most common methods for perfluorocarbons are the saturation method and gas chromatography.

Saturation Method (Volumetric)

The saturation method is a classical and widely used technique for accurately measuring gas solubility.

Principle: A known volume of degassed solvent is saturated with a pure gas at a constant temperature and pressure. The amount of gas dissolved is determined by measuring the volume of gas absorbed by the liquid.

Detailed Methodology:

-

Degassing the Solvent: The this compound is thoroughly degassed to remove any dissolved gases. This is typically achieved by a combination of vacuum application, gentle heating, and stirring or sonication. The degassing process is repeated until the pressure above the liquid equals the vapor pressure of the solvent at the given temperature.[6]

-

Apparatus Setup: A precision apparatus consisting of a thermostatted equilibrium cell, a gas burette, a pressure transducer, and a vacuum line is used. The entire setup is housed in a thermostat to maintain a constant temperature.[6]

-

Introduction of Gas and Liquid: A precisely measured amount of the degassed this compound is introduced into the equilibrium cell. The system is then evacuated again. The pure gas of interest is subsequently introduced into the gas burette and the equilibrium cell at a controlled pressure.

-

Equilibration: The liquid is vigorously stirred or agitated to ensure efficient contact with the gas phase, facilitating the dissolution process until equilibrium is reached. This is indicated by a stable pressure reading over a prolonged period.

-

Measurement: The volume of gas that has dissolved in the liquid is determined by the change in the gas volume in the burette at constant pressure.

-

Data Calculation: From the measured volume of dissolved gas, the volume of the liquid, the temperature, and the pressure, various solubility coefficients such as the Ostwald coefficient, Bunsen coefficient, and mole fraction solubility can be calculated. The Henry's Law constant can then be derived from this data.

Caption: Workflow for the saturation method of gas solubility measurement.

Gas Chromatography (GC) Method

Gas chromatography offers a rapid and convenient alternative for determining gas solubility.[7]

Principle: A sample of the gas-saturated liquid is injected into a gas chromatograph. The dissolved gas is stripped from the liquid by a carrier gas and then quantified by a suitable detector.

Detailed Methodology:

-

Saturation: The this compound is saturated with the gas of interest in a sealed vessel at a known temperature and partial pressure of the gas. The mixture is agitated to ensure equilibrium is reached.

-

Sampling: A gastight syringe is used to withdraw a precise volume of the gas-saturated liquid. Care must be taken to avoid any gas bubbles in the syringe.

-

Injection: The liquid sample is injected into the heated injection port of the gas chromatograph. The high temperature vaporizes the sample, and the dissolved gas is released into the carrier gas stream (typically helium or nitrogen).

-

Separation and Detection: The carrier gas sweeps the vaporized sample, including the dissolved gas, through a chromatographic column. The gas of interest is separated from the solvent vapor and is detected by a thermal conductivity detector (TCD) or other suitable detector.

-

Quantification: The detector response is proportional to the amount of the gas. The system is calibrated by injecting known volumes of the pure gas to create a calibration curve.

-

Calculation: By comparing the detector response from the sample to the calibration curve, the amount of dissolved gas in the injected liquid volume can be determined, and from this, the solubility can be calculated.

Caption: Workflow for the gas chromatography method of gas solubility measurement.

Conclusion

This compound, like other perfluorocarbons, exhibits a high capacity for dissolving respiratory and other non-polar gases. This property is central to its utility in a range of advanced biomedical applications. While specific quantitative solubility data for this compound remains a gap in the readily available scientific literature, the data for analogous compounds such as perfluorooctane and perfluorodecalin provide a strong basis for estimating its behavior. The experimental protocols outlined in this guide, namely the saturation method and gas chromatography, represent robust and reliable means for determining the precise gas solubility characteristics of this compound and other liquid fluorochemicals. Further research to generate and publish specific solubility data for this compound would be of significant value to the scientific and drug development communities.

References